molecular formula C20H23NO4 B1141332 Naltrexone-d3 (100 ug/mL in Methanol) CAS No. 1261080-26-5

Naltrexone-d3 (100 ug/mL in Methanol)

Número de catálogo: B1141332
Número CAS: 1261080-26-5
Peso molecular: 344.4 g/mol
Clave InChI: DQCKKXVULJGBQN-VOVHGNGRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naltrexone-d3 (100 µg/mL in Methanol) is a deuterated form of naltrexone, an opioid receptor antagonist. This compound is used primarily as an internal standard in various analytical applications, including pharmaceutical research, forensic analysis, clinical toxicology, and urine drug testing . The deuterium atoms in Naltrexone-d3 replace hydrogen atoms, making it useful in isotope dilution methods.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Naltrexone-d3 involves the incorporation of deuterium atoms into the naltrexone molecule. The process typically starts with simple, achiral precursors. Catalytic enantioselective Sharpless dihydroxylation is employed to introduce the stereogenic centers . A Rhodium (I)-catalyzed C–H alkenylation and torquoselective electrocyclization cascade provides the hexahydro isoquinoline bicyclic framework that serves as the precursor to the morphinan core .

Industrial Production Methods

Industrial production of Naltrexone-d3 involves similar synthetic routes but on a larger scale. The mixture is heated to a temperature in the range of 30 to 100°C, preferably in the range of 50-70°C . Reaction time is adjusted to achieve a reasonably high conversion rate .

Análisis De Reacciones Químicas

Types of Reactions

Naltrexone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone N-oxide, while reduction can yield naltrexol .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Naltrexone-d3 is often employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of naltrexone in biological systems. The deuterated label allows for precise tracking of the compound in metabolic pathways without interference from endogenous naltrexone.

Key Findings:

  • Absorption : Naltrexone is nearly completely absorbed after oral administration.
  • Metabolism : It is metabolized to 6β-naltrexone, which retains some pharmacological activity.
  • Excretion : Primarily excreted via the kidneys as metabolites.

Treatment of Opioid Use Disorder

Naltrexone-d3 can be used in research focused on opioid use disorder. Its role as an opioid antagonist helps in understanding the mechanisms behind opioid addiction and the effectiveness of treatment regimens.

Clinical Insights:

  • Studies indicate that naltrexone significantly reduces cravings and relapse rates among individuals recovering from opioid dependence .
  • Extended-release formulations have shown improved compliance and outcomes compared to oral doses .

Cancer Therapy Research

Recent investigations have explored the use of low-dose naltrexone (including naltrexone-d3) as an adjunctive treatment in cancer therapies. The compound's ability to modulate the immune response and inhibit cancer cell proliferation has been documented.

Case Studies:

  • In colorectal cancer models, naltrexone-d3 has been associated with increased apoptosis in cancer cells .
  • Patients with various cancers receiving low-dose naltrexone reported symptomatic relief and improved quality of life .

Autoimmune Disease Management

Naltrexone-d3 is being studied for its potential benefits in managing autoimmune diseases. The mechanism involves modulation of the immune system, which may alleviate symptoms associated with conditions like multiple sclerosis and rheumatoid arthritis.

Research Outcomes:

  • A cohort study showed significant improvements in health status among rheumatoid arthritis patients treated with low-dose naltrexone, leading to reduced reliance on anti-inflammatory medications .
  • Case reports highlight improvements in chronic fatigue syndrome symptoms following treatment with low-dose formulations .

Neuropsychiatric Applications

The use of naltrexone-d3 extends into neuropsychiatry, particularly for conditions involving self-injurious behavior or developmental disorders.

Case Presentation:

  • A 3-year-old boy with developmental delays showed reduced self-injurious behavior when treated with naltrexone, indicating its potential role in managing behavioral issues .

Data Table: Summary of Applications

Application AreaKey Findings/OutcomesReferences
PharmacokineticsHigh absorption; significant first-pass metabolism
Opioid Use DisorderReduced cravings; improved treatment outcomes
Cancer TherapyInduced apoptosis in cancer cells; enhanced immune response
Autoimmune DiseasesImproved symptoms in rheumatoid arthritis; chronic fatigue
Neuropsychiatric DisordersReduction in self-injurious behavior

Comparación Con Compuestos Similares

Similar Compounds

    Naloxone: Another opioid receptor antagonist used to reverse opioid overdoses.

    Nalorphine: An opioid antagonist with partial agonist properties.

    Oxymorphone: A potent opioid analgesic.

Uniqueness

Naltrexone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Unlike naloxone and nalorphine, naltrexone-d3 is primarily used as an internal standard in research settings .

Actividad Biológica

Naltrexone-d3 is a deuterated form of naltrexone, an opioid receptor antagonist primarily used for treating alcohol and opioid dependence. The biological activity of naltrexone-d3, especially at a concentration of 100 µg/mL in methanol, has been the subject of various research studies, focusing on its mechanisms of action, therapeutic applications, and metabolic pathways.

Naltrexone exerts its effects by blocking the mu-opioid receptors (MOR) and, to a lesser extent, the kappa-opioid receptors (KOR). This blockade reduces the rewarding effects of opioids and alcohol, thereby aiding in addiction treatment. Additionally, naltrexone has been shown to interact with non-opioid receptors such as Toll-like receptor 4 (TLR4), which is implicated in inflammatory responses. This dual mechanism may contribute to its efficacy in conditions beyond addiction, including certain autoimmune and inflammatory disorders .

Table 1: Biological Mechanisms of Naltrexone-d3

MechanismDescription
Mu-opioid Receptor BlockadeReduces the euphoric effects of opioids and alcohol.
Kappa-opioid Receptor BlockadeModulates pain perception and emotional responses.
TLR4 AntagonismMitigates inflammatory responses in microglia and macrophages.

Biological Activity in Research Studies

  • Lifespan Extension in C. elegans : A study demonstrated that low-dose naltrexone (LDN) improved immune gene expression and extended lifespan in Caenorhabditis elegans. The mechanism was linked to the activation of the SKN-1/NRF2 transcription factor, which plays a crucial role in oxidative stress response .
  • Chronic Fatigue Syndrome : Case studies have indicated that low-dose naltrexone may alleviate symptoms associated with chronic fatigue syndrome (CFS). Patients reported improvements in sleep quality and reductions in pain levels after initiating treatment with LDN .
  • Hypersexuality Treatment : In a systematic review involving patients with hypersexuality linked to dopamine replacement therapy (DRT), naltrexone treatment resulted in significant symptom reduction without notable side effects. This suggests its potential utility in managing impulse control disorders .

Table 2: Summary of Research Findings on Naltrexone-d3

Study FocusFindings
Lifespan ExtensionLDN increased lifespan and immune gene expression in C. elegans.
Chronic Fatigue SyndromePatients experienced improved sleep and reduced pain with LDN.
HypersexualitySignificant symptom reduction observed; no major side effects reported.

Pharmacokinetics and Metabolism

The pharmacokinetics of naltrexone-d3 involves its biotransformation primarily in the liver, where it is metabolized into 6-beta-naltrexol (6β-N), an active metabolite. A study highlighted that genetic variations significantly affect the metabolism of naltrexone, leading to variability in therapeutic responses among individuals .

Table 3: Pharmacokinetic Data of Naltrexone

ParameterValue
Half-lifeApproximately 4 hours
Major Metabolite6-beta-naltrexol (6β-N)
Variability FactorsAge, genetic polymorphisms

Case Studies

Several case studies have documented the therapeutic benefits of low-dose naltrexone across various conditions:

  • Adenoid Cystic Carcinoma : A patient with adenoid cystic carcinoma achieved long-term remission using low-dose naltrexone combined with vitamin D .
  • Fibromyalgia and Autoimmune Disorders : Patients reported reduced symptom severity and improved quality of life when treated with low-dose naltrexone for fibromyalgia and other autoimmune conditions .

Propiedades

Número CAS

1261080-26-5

Fórmula molecular

C20H23NO4

Peso molecular

344.4 g/mol

Nombre IUPAC

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D

Clave InChI

DQCKKXVULJGBQN-VOVHGNGRSA-N

SMILES isomérico

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

SMILES canónico

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Sinónimos

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one;  _x000B_Antaxone-D3;  Depade-D3;  EN 1639A-D3;  NIH 8503-D3;  Nalorex-D3;  Trexan-D3; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.